PFE-360

Kinase selectivity profiling Off-target pharmacology LRRK2 inhibitor safety

Choose PFE-360 (PF-06685360) for your LRRK2 Parkinson's disease research. It is the inhibitor of choice for live-imaging α-synuclein trafficking and expansion microscopy, minimizing off-target effects with its narrow kinase profile. Validated in primary hippocampal cultures and in vivo, it uniquely supports multi-compartment fluid biomarker panels for longitudinal NHP studies without serial biopsies. Its reversible lung and renal effects at effective CNS doses provide a clear safety margin for chronic dosing, making it a reliable reference for medicinal chemistry programs.

Molecular Formula C16H16N6O
Molecular Weight 308.34 g/mol
Cat. No. B15605458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFE-360
Molecular FormulaC16H16N6O
Molecular Weight308.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20)
InChIKeyIYQTYHISVSPMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PFE-360 (PF-06685360) Procurement Guide: A Brain-Penetrant, Selective LRRK2 Kinase Inhibitor for Parkinson's Disease Research


PFE-360 (also known as PF-06685360; CAS 1527475-61-1; molecular formula C16H16N6O; MW 308.34) is a small-molecule kinase inhibitor that targets leucine-rich repeat kinase 2 (LRRK2), a genetically validated driver of both familial and sporadic Parkinson's disease [1]. Originally discovered through a Pfizer chemistry program, PFE-360 belongs to the pyrrolo[2,3-d]pyrimidine chemotype and has been characterized as a potent, orally bioavailable, and brain-penetrant inhibitor of LRRK2 kinase activity [2]. Its primary utility lies in preclinical pharmacological studies interrogating LRRK2-dependent signaling, α-synuclein trafficking, and autophagy pathways in cellular and in vivo models of neurodegeneration [3].

Why LRRK2 Inhibitors Cannot Be Treated as Interchangeable: The Case for PFE-360 Selection Specificity


LRRK2 inhibitors span multiple distinct chemotypes (pyrrolopyrimidines, indazoles, aminopyrimidines, and pyrrolopyridines) with substantial inter-compound variation in kinome selectivity, brain penetration, tissue-specific target engagement, and safety margins that preclude casual substitution [1]. Even compounds with superficially similar biochemical IC50 values against LRRK2 diverge markedly in the number and identity of off-target kinases inhibited, their free brain exposure at pharmacologically active doses, and the dose at which reversible pulmonary histopathology emerges in nonhuman primates [2]. These compound-specific pharmacological fingerprints mean that experimental results obtained with one LRRK2 inhibitor cannot be extrapolated to another without quantitative justification, and selection of a specific inhibitor for procurement must be driven by the particular experimental context—whether that requires maximal brain target engagement with minimal peripheral on-target liability, a defined selectivity window, or compatibility with established biomarker assays [3].

Quantitative Evidence Differentiating PFE-360 from Closest LRRK2 Inhibitor Analogs


Kinome Selectivity Advantage: Fewer Off-Target Kinases Than MLi-2 at Sub-500 nM IC50

In a direct comparative kinome selectivity assessment using in vitro LRRK2 autophosphorylation assays, PFE-360 demonstrated an IC50 of 6 nM against wild-type LRRK2 compared to 4 nM for MLi-2 [1]. However, the critical differentiation emerges in off-target kinase profiling: when screened against a broad kinase panel, PFE-360 inhibited only 2 kinases other than LRRK2 (MST-2 and MAP3K5) with an IC50 below 500 nM, whereas MLi-2 inhibited 3 additional off-target kinases (MAP3K14, CLK4, and CLK2) at the same threshold [1]. Neither compound showed any measurable off-target activity below 100 nM [1]. This narrower off-target footprint reduces the number of potentially confounding pharmacological activities in cell-based and in vivo experiments.

Kinase selectivity profiling Off-target pharmacology LRRK2 inhibitor safety

Differential Brain Target Engagement vs Pulmonary Safety Window in Nonhuman Primates

In a three-way head-to-head repeat-dose toxicology study in cynomolgus macaques, PFE-360, MLi-2, and GNE-7915 were compared for brain LRRK2 target engagement and lung histopathology [1]. At low doses, PFE-360 (3–6 mg/kg once daily, 14 days) achieved approximately 50% LRRK2 inhibition in brain tissue with absent or minimal histopathological changes in type II lung pneumocytes, whereas MLi-2 required higher doses (15–50 mg/kg) to achieve comparable or greater brain inhibition (~100%) [1]. GNE-7915 (30 mg/kg twice daily, used as a positive control) consistently induced mild cytoplasmic vacuolation of type II pneumocytes, establishing that the lung effect is on-target pharmacology across chemotypes [1]. All observed lung changes were fully reversible after a 2-week drug withdrawal period, and pulmonary function testing revealed no measurable deficits for any compound [1]. The PFE-360 data suggest a dissociation between doses achieving meaningful brain target engagement and doses eliciting pulmonary histopathology, a margin not uniformly observed across all LRRK2 inhibitors tested.

Therapeutic index Brain target engagement Pulmonary safety Nonhuman primate toxicology

In Vivo Brain Pharmacodynamic Potency: Mean IC50 of 2.3 nM with Demonstrated CNS Biomarker Modulation

PFE-360 exhibits a mean in vivo IC50 of 2.3 nM for LRRK2 inhibition, a value derived from integrated pharmacodynamic measurements in rodent and nonhuman primate studies [1]. In cynomolgus macaques orally administered 5 mg/kg PFE-360 daily for 5 days, unbound plasma concentrations at Cmax extrapolated to 4.7-fold the IC50 concentration required for LRRK2 inhibition in mouse brain tissue, indicating robust free-drug exposure at the CNS target site [1]. For direct comparison, MLi-2 at the same 5 mg/kg dose yielded 6.3-fold IC50 coverage at Cmax, providing a quantitative framework for dose selection when translating between these two tool compounds [1]. PFE-360 treatment led to significant reductions in multiple orthogonal pharmacodynamic biomarkers: exosome-LRRK2 protein and the LRRK2 substrate pT73-Rab10 in urine, as well as pS1292-LRRK2 autophosphorylation in CSF [1], confirming target engagement in both peripheral and central compartments.

In vivo IC50 Brain pharmacodynamics pS935-LRRK2 pS1292-LRRK2 CSF biomarkers

Chemical Scaffold Differentiation: Pyrrolopyrimidine Core Enables Distinct IP Space and Physicochemical Profile

PFE-360 (1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo(2,3-d)pyrimidin-5-yl)pyrrole-2-carbonitrile) is built on a pyrrolo[2,3-d]pyrimidine core bearing a morpholine substituent and a pyrrole-2-carbonitrile moiety [1]. This scaffold is structurally distinct from other widely used LRRK2 inhibitors: MLi-2 is based on an indazole chemotype (Merck program), GNE-7915 and GNE-0877 are aminopyrimidine derivatives (Genentech program), and LRRK2-IN-1 belongs to a pyrrolopyridine class . The molecular weight of 308.34 g/mol for PFE-360 is notably lower than MLi-2 (~470 g/mol), GNE-7915 (~445 g/mol), and GSK2578215A (~475 g/mol), which may contribute to favorable CNS penetration properties as predicted by classical physicochemical descriptors for blood-brain barrier permeability (MW < 400, low hydrogen bond donor count) [2]. For organizations concerned with freedom-to-operate or building proprietary chemical series, the pyrrolopyrimidine scaffold of PFE-360 occupies a distinct chemical space relative to the indazole and aminopyrimidine classes of competing LRRK2 inhibitors .

Chemical scaffold Pyrrolopyrimidine Molecular properties Intellectual property CNS drug design

Reversible On-Target Renal Safety Profile in Rats: No Adverse Functional Consequences

In an independent toxicology study in rats, PFE-360-induced LRRK2 inhibition produced reversible, non-adverse renal changes without measurable impairment of kidney function [1]. This finding parallels the pulmonary safety data observed in nonhuman primates, where on-target histopathological changes were similarly reversible and unaccompanied by functional deficits [2]. The consistency of this reversible, non-deleterious on-target phenotype across two organ systems (lung and kidney) and two species (rat and macaque) suggests that PFE-360's safety profile is characterized by pharmacologically-driven, adaptive tissue changes rather than toxicopathology, distinguishing it from LRRK2 inhibitors where such data are not yet available or where the dose-separation between target engagement and tissue changes is narrower.

Renal safety On-target toxicity Reversibility Chronic dosing

Optimal Research and Industrial Application Scenarios for PFE-360 Based on Quantitative Differentiation Evidence


Mechanistic Studies of α-Synuclein Axonal Transport and Presynaptic Targeting Requiring Clean LRRK2 Inhibition

PFE-360 is the inhibitor of choice for live-imaging studies of α-synuclein-GFP axonal transport and expansion microscopy of presynaptic α-synuclein localization, where its narrower off-target kinase profile (only 2 kinases < 500 nM vs 3 for MLi-2) minimizes confounding kinase-dependent effects on trafficking machinery [1]. The compound has been directly validated in primary hippocampal cultures and mouse striatum in vivo for these applications, demonstrating increased anterograde axonal transport and enhanced α-synuclein overlap with glutamatergic cortico-striatal and dopaminergic nigral-striatal presynaptic terminals upon LRRK2 inhibition [1].

Non-Human Primate Pharmacodynamic Studies Leveraging Multi-Compartment Biomarker Panels

For preclinical studies in cynomolgus macaques requiring non-invasive, longitudinal target engagement monitoring, PFE-360 is supported by a validated panel of orthogonal fluid-based pharmacodynamic biomarkers: pS935-LRRK2 in PBMCs, exosome-LRRK2 and pT73-Rab10 in urine, and pS1292-LRRK2 in CSF [2]. This multi-compartment biomarker suite, validated specifically for PFE-360 and MLi-2 at 5 mg/kg oral dosing, enables researchers to correlate peripheral and central target engagement without serial tissue biopsies, reducing animal usage and enabling within-subject longitudinal study designs [2].

Chronic In Vivo Parkinson's Disease Modeling Where Pulmonary and Renal Safety Margins Are Critical

For rodent and primate PD models requiring weeks-long LRRK2 inhibition, PFE-360 offers an evidence-based advantage: both renal changes in rats [3] and pulmonary changes in macaques [4] are fully reversible upon drug withdrawal and unaccompanied by functional organ deficits. At 3–6 mg/kg in macaques, PFE-360 achieves ~50% brain LRRK2 inhibition with absent/minimal lung histopathology, providing a quantified dose range for balancing target engagement with tissue safety over extended treatment periods [4]. This safety data package allows investigators to select doses that sustain effective CNS target modulation without compromising animal welfare or introducing confounding pathology.

Structure-Activity Relationship and Medicinal Chemistry Programs Targeting the Pyrrolopyrimidine Chemical Space

For medicinal chemistry campaigns seeking to elaborate LRRK2 inhibitors within the pyrrolo[2,3-d]pyrimidine scaffold class—distinct from the indazole (MLi-2), aminopyrimidine (GNE-7915/GNE-0877), and pyrrolopyridine (LRRK2-IN-1) families—PFE-360 serves as a well-characterized reference compound with publicly available in vitro IC50 (6 nM WT-LRRK2 autophosphorylation), kinome selectivity data (2 off-target kinases), in vivo IC50 (2.3 nM), CNS exposure data, and multi-species safety profiles [2][4][5]. Its relatively low molecular weight (308.34) provides a favorable starting point for lead optimization while maintaining CNS drug-like properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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